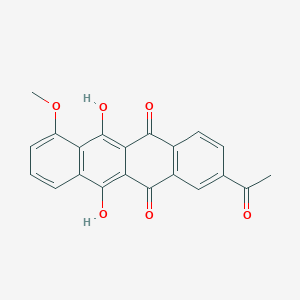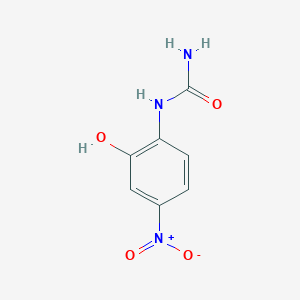
N-(2-Hydroxy-4-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (2-hydroxy-4-nitrophenyl)-, is a derivative of urea, a compound widely recognized for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries. This specific derivative is characterized by the presence of a hydroxy group at the 2-position and a nitro group at the 4-position on the phenyl ring, which imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, (2-hydroxy-4-nitrophenyl)-, typically involves the reaction of amines with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process that avoids the use of organic co-solvents . Another method involves the reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the corresponding urea .
Industrial Production Methods
Industrial production of urea derivatives often employs large-scale synthesis methods that prioritize efficiency and cost-effectiveness. The reaction of isocyanates or carbamoyl chlorides with ammonia is a widely used method, although it is not environmentally friendly due to the use of phosgene . Alternative methods that avoid toxic reagents and utilize water as a solvent are being developed to promote sustainable industrial practices .
化学反应分析
Types of Reactions
Urea, (2-hydroxy-4-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxy group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxy group results in a carbonyl compound .
科学研究应用
Urea, (2-hydroxy-4-nitrophenyl)-, has several scientific research applications:
作用机制
The mechanism of action of Urea, (2-hydroxy-4-nitrophenyl)-, involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and stability .
相似化合物的比较
Similar Compounds
Similar compounds include other urea derivatives such as:
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
4-Nitrophenyl-N-benzylcarbamate: Used in the synthesis of monosubstituted ureas.
Uniqueness
Urea, (2-hydroxy-4-nitrophenyl)-, is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other urea derivatives .
属性
CAS 编号 |
88522-68-3 |
|---|---|
分子式 |
C7H7N3O4 |
分子量 |
197.15 g/mol |
IUPAC 名称 |
(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C7H7N3O4/c8-7(12)9-5-2-1-4(10(13)14)3-6(5)11/h1-3,11H,(H3,8,9,12) |
InChI 键 |
IPIWLDOFSWBSCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


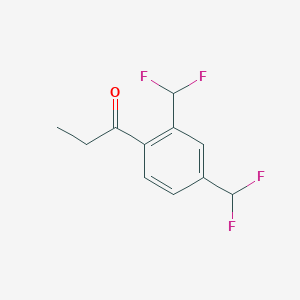
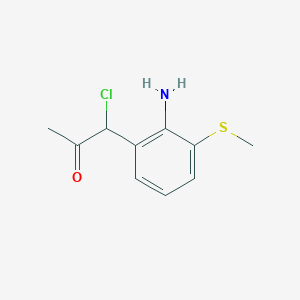
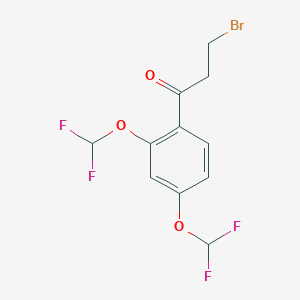
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)

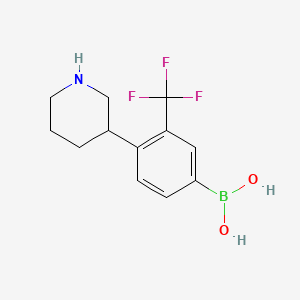
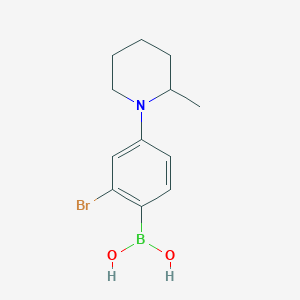
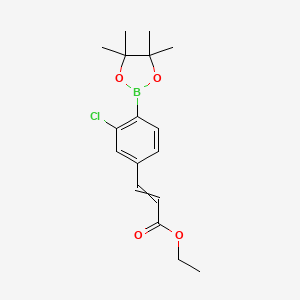
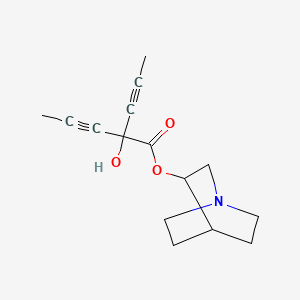
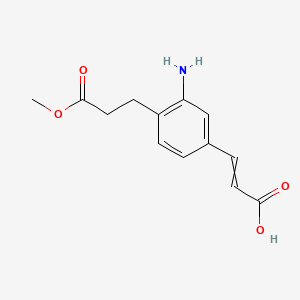
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)
